molecular formula C10H11F3 B1391071 (1,1,1-Trifluorobut-2-yl)benzene CAS No. 90794-17-5

(1,1,1-Trifluorobut-2-yl)benzene

Cat. No. B1391071
CAS RN: 90794-17-5
M. Wt: 188.19 g/mol
InChI Key: KZMVVDRHYXFXMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(1,1,1-Trifluorobut-2-yl)benzene” are not available, there are related compounds that have been synthesized. For instance, an efficient approach to β-trifluoromethyl-α,β-enones via oxidation of 4-aryl-1,1,1-trifluorobut-2-en-2-yl trifluoromethanesulfonates has been described . The reaction proceeds smoothly under mild and metal-free conditions and tolerates a wide range of functional groups .

Scientific Research Applications

Synthesis of β-Trifluoromethyl-α,β-enones

An efficient approach to synthesize β-trifluoromethyl-α,β-enones involves the oxidation of 4-Aryl-1,1,1-trifluorobut-2-en-2-yl trifluoromethanesulfonates . This process is significant due to the utility of β-trifluoromethyl-α,β-enones in pharmaceuticals and agrochemicals for their biological activities.

Metal-Free Organic Synthesis

The compound serves as a precursor in metal-free organic synthesis processes. The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional groups . This is particularly valuable in the synthesis of complex organic molecules where metal catalysts can be undesirable.

Study of Reaction Mechanisms

Finally, (1,1,1-Trifluorobut-2-yl)benzene is used in the study of reaction mechanisms involving fluorinated compounds. Understanding these mechanisms is crucial for designing more efficient synthetic routes in organic chemistry.

Each application leverages the unique chemical properties of (1,1,1-Trifluorobut-2-yl)benzene, demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various reactions under mild conditions and its compatibility with different functional groups make it a valuable asset in the field of chemistry .

properties

IUPAC Name

1,1,1-trifluorobutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-2-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMVVDRHYXFXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296447
Record name [1-(Trifluoromethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90794-17-5
Record name [1-(Trifluoromethyl)propyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90794-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Trifluoromethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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